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Compound of Interest

Compound Name: 7,3"-Di-O-methylorobol

Cat. No.: B192012

A detailed analysis of the structure-activity relationship (SAR) of 7,3'-Di-O-methylorobol and
its derivatives reveals that O-methylation significantly modulates their biological activities,
particularly their anticancer and antioxidant properties. While direct experimental data on 7,3'-
Di-O-methylorobol is limited, a comparative analysis with its parent compound, orobol, and
other related methylated isoflavones provides valuable insights for researchers and drug
development professionals.

The isoflavone orobol (5,7,3',4'-tetrahydroxyisoflavone) is a known phytoestrogen with
demonstrated biological activities. Methylation of its hydroxyl groups, a common metabolic
process and a tool in medicinal chemistry, can profoundly alter its physicochemical properties,
such as lipophilicity and bioavailability, thereby influencing its therapeutic potential.[1][2][3]

Cytotoxicity and Anticancer Potential

The substitution pattern of hydroxyl and methoxy groups on the isoflavone scaffold is a key
determinant of cytotoxic activity.[4] Studies on various isoflavones have shown that methylation
can either enhance or diminish their anticancer effects, depending on the position of the
methylation and the cancer cell line being investigated.[5][6] For instance, the O-methylated
isoflavone glycitein has demonstrated a biphasic effect on breast cancer cells, promoting
growth at low concentrations and inhibiting it at higher concentrations.[6][7]
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Orobol itself has been shown to sensitize human ovarian carcinoma cells to the
chemotherapeutic drug cisplatin by inducing apoptosis through a mitochondrial-dependent
signaling pathway.[8][9] It is plausible that methylation of the 7 and 3' hydroxyl groups could
modulate this activity. Increased lipophilicity due to methylation might enhance cellular uptake,
potentially leading to increased efficacy.[1][3] However, the loss of key hydroxyl groups
involved in target binding could also decrease activity.

Table 1: Comparative Cytotoxicity of Isoflavones in Various Cancer Cell Lines

o Cancer Cell
Compound Derivative Li IC50 (pM) Reference
ine
Genistein - DLD-1 (colon) 24.82 pg/L [10]
o LNCaP
Genistein - ~20 [11]
(prostate)
o LNCaP
Daidzein - ~40 [11]
(prostate)
Synthetic
MDA-MB-231
Isoflavone (Cpd 7-phenylmethoxy 0.04 [12]
(breast)
5)
Synthetic
Isoflavone (Cpd 7-phenylmethoxy = MCF-7 (breast) Cytotoxic [12]
7)

Note: Data for 7,3'-Di-O-methylorobol is not available. The table presents data for related
isoflavones to illustrate the range of cytotoxic potencies.

Antioxidant Activity

The antioxidant capacity of isoflavones is strongly linked to the number and position of hydroxyl
groups, which can donate hydrogen atoms to scavenge free radicals.[13][14][15] Generally, a
greater number of hydroxyl groups correlates with higher antioxidant activity. Therefore,
methylation of the hydroxyl groups at the 7 and 3' positions of orobol would be expected to
reduce its antioxidant potential. Studies on other isoflavones, such as formononetin (4'-O-
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methyl daidzein), have shown lower antioxidant activity compared to their non-methylated
counterparts.[13][15]

Table 2: Comparative Antioxidant Activity of Isoflavones

Compound Assay Activity Reference
Genistein Metabolites ORAC, LDL oxidation High [13]
Daidzein Metabolites ORAC, LDL oxidation High [13]
Equol ORAC, LDL oxidation High [13]
Formononetin ORAC, LDL oxidation Low [13]

Note: This table highlights the general trend of antioxidant activity in isoflavones and their
metabolites. Specific quantitative data for direct comparison is often assay-dependent.

Signaling Pathways

Isoflavones are known to modulate various signaling pathways involved in cancer progression,
including the PI3K/Akt/mTOR pathway.[16][17][18][19][20] This pathway is crucial for cell
growth, proliferation, and survival. Orobol has been identified as a potent inhibitor of
phosphatidylinositol 4-kinase (P14K), an upstream component of this pathway.[8][9] The
methylation of orobol could influence its interaction with key enzymes in these pathways.

Below is a diagram illustrating the potential experimental workflow for evaluating the cytotoxic
effects of 7,3'-Di-O-methylorobol derivatives and a diagram of the mTOR signaling pathway, a
common target of isoflavones.
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Experimental Workflow: Cytotoxicity Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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